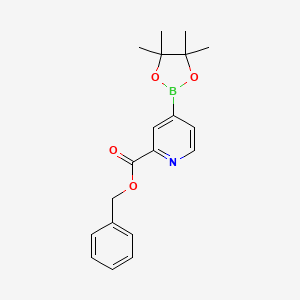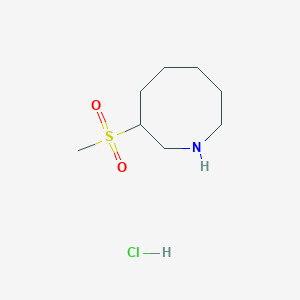
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)benzamide, commonly known as HPPH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. HPPH is a photosensitizer, which means that it can be activated by light to generate reactive oxygen species (ROS) that can damage cancer cells.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Medicinal Chemistry
One area of application involves the enantioselective synthesis of piperidine derivatives, which are crucial in developing pharmaceuticals and agrochemicals. The synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, as reported by Calvez, Chiaroni, and Langlois (1998), exemplifies the methodological advancements in creating structurally complex piperidines that could relate to optimizing the synthesis or derivatization of the compound (Calvez, Chiaroni, & Langlois, 1998).
Pharmacological Applications
Compounds with similar structures have been explored for their potential pharmacological applications. For instance, the selective NR1/2B N-methyl-D-aspartate receptor antagonists among indole-2-carboxamides and benzimidazole-2-carboxamides study by Borza et al. (2007) highlights the therapeutic potential of structurally complex amides and piperidine derivatives in modulating neural receptors, which may inform research into the neuropharmacological applications of the compound (Borza et al., 2007).
Material Science and Polymer Chemistry
The controlled radical polymerization of an acrylamide containing the L-phenylalanine moiety via RAFT, as investigated by Mori, Sutoh, and Endo (2005), is relevant for understanding how the compound's functional groups could be polymerized or integrated into novel materials. This research could pave the way for developing new polymeric materials with specific biological or chemical properties (Mori, Sutoh, & Endo, 2005).
Antimicrobial and Biological Activity
Investigations into the biological activities of structurally related compounds, such as the synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas by Limban et al. (2011), provide insight into the potential antimicrobial applications of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)benzamide. This research underscores the importance of the benzamide moiety and its derivatives in developing new antimicrobial agents (Limban et al., 2011).
Propiedades
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-27-19-5-3-2-4-18(19)21(26)22-16-8-6-15(7-9-16)14-20(25)23-12-10-17(24)11-13-23/h2-9,17,24H,10-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVOIAYSYKSLSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2609099.png)








![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2609112.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2609114.png)
![(5S,6S,7R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B2609117.png)

